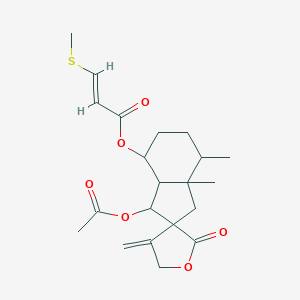
N-(Triphenylmethyl)glycine ethyl ester
Vue d'ensemble
Description
The compound "N-(Triphenylmethyl)glycine ethyl ester" is a derivative of glycine, an amino acid, which has been modified to include a triphenylmethyl protective group and an ethyl ester moiety. This modification is typically employed to alter the physical and chemical properties of the amino acid for various synthetic applications. The papers provided discuss various derivatives of glycine esters, which are structurally related to "N-(Triphenylmethyl)glycine ethyl ester" and provide insights into their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of glycine ester derivatives often involves the use of phase-transfer catalysis, as seen in the preparation of ethyl N-(diphenylmethylene)glycinate, which can undergo monoalkylations, dialkylations, and Michael additions under solid-liquid phase-transfer catalysis conditions . Controlled mono- and dialkylation of ethyl N-diphenylmethyleneglycinate is another method to introduce substituents at the alpha position of glycine esters . Additionally, the synthesis of enantioselective compounds, such as the alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester to produce chiral amino acid derivatives, is of significant interest . These methods could potentially be adapted for the synthesis of "N-(Triphenylmethyl)glycine ethyl ester" by choosing appropriate protecting groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of glycine ester derivatives is crucial for their reactivity and potential applications. For instance, the structure and conformation of ethyl-N-[(5,5-diphenyl)-4-oxo-2-imidazolidyl]glycinate have been reported, providing insights into the possible tautomers and conformations of the amino ester chain . The crystal structure of related compounds, such as 3-triorganostannyl-N-diphenylmethylenealanine esters, reveals intramolecular coordination, which could influence the reactivity and stability of the compounds . These structural analyses are essential for understanding how modifications like the triphenylmethyl group might affect the overall conformation and reactivity of "N-(Triphenylmethyl)glycine ethyl ester."
Chemical Reactions Analysis
Glycine ester derivatives participate in various chemical reactions, which can be used to synthesize complex molecules. For example, N-benzylidene glycine ethyl ester reacts with fulvenes to give hetero [6+3] cycloaddition adducts, providing a novel route to pyrindines . The reactivity of N-(diazoacetyl)glycine ethyl ester with different reagents leads to the formation of various substituted products, demonstrating the versatility of these compounds in synthetic chemistry . These reactions highlight the potential of "N-(Triphenylmethyl)glycine ethyl ester" to serve as an intermediate in the synthesis of diverse organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine ester derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the enantioselective alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester results in the formation of chiral compounds with specific physical and chemical characteristics . The intramolecular coordination observed in 3-triorganostannyl-N-diphenylmethylenealanine esters affects their IR and NMR data, indicating changes in their chemical properties . These properties are critical for the application of "N-(Triphenylmethyl)glycine ethyl ester" in various chemical processes.
Applications De Recherche Scientifique
1. N-(Diphenylmethylene)glycine Ethyl Ester
- Application Summary : This compound is used in chemical synthesis. It is available for purchase from chemical suppliers, indicating its use in laboratory settings for various chemical reactions .
2. Glycine Methyl Ester Hydrochloride
- Application Summary : This compound has been used in the synthesis, growth, and study of its photoluminescence, thermal, and third-order nonlinear optical properties for opto-electronic applications .
- Methods of Application : The compound was grown as an optical bulk single crystal using solvent evaporation. Its properties were then studied using various techniques such as single crystal X-ray diffraction, FT-IR analysis, UV-Vis-NIR analysis, and photoluminescence analysis .
- Results or Outcomes : The material was found to have an optical bandgap of 5.10 eV and a cut-off wavelength of 230 nm. It exhibited blue fluorescence and was stable up to 176 °C. Its third-order nonlinear properties were determined using the Z-scan approach .
Propriétés
IUPAC Name |
ethyl 2-(tritylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-26-22(25)18-24-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFYNMFIEFNYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294454 | |
| Record name | ethyl n-tritylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Triphenylmethyl)glycine ethyl ester | |
CAS RN |
18514-46-0 | |
| Record name | 18514-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl n-tritylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TRITYLGLYCINE ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
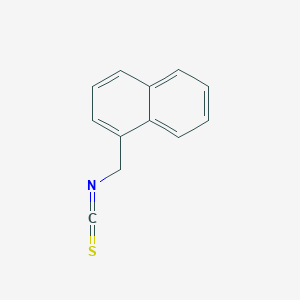

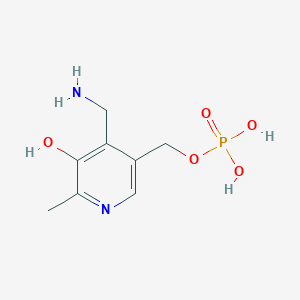


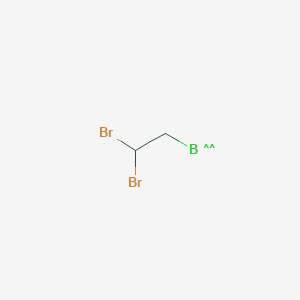
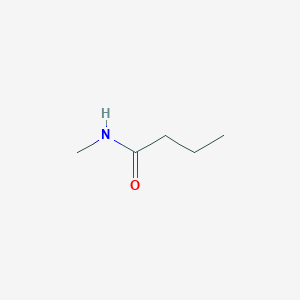

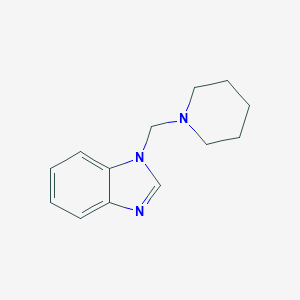
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)

